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molecular formula C11H15NO5S B8338510 2-[[(Benzyloxy)carbonyl](methyl)amino]-ethane-1-sulfonic acid

2-[[(Benzyloxy)carbonyl](methyl)amino]-ethane-1-sulfonic acid

Cat. No. B8338510
M. Wt: 273.31 g/mol
InChI Key: PPIOJXKNMLSMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06921759B2

Procedure details

To a stirred solution of 2-methylaminoethane-1-sulfonic acid, sodium salt (16.1 g, 100 mmol), in aq. sodium hydroxide (1M, 100 mL, 100 mmol) at 0° C., benzyl chloroformate (16 mL, 112 mmol) was added over a period of 15 minutes. The resulting mixture was stirred at room temperature for 2 hours and extracted with hexane. The aqueous solution was freeze dried to provide 2-[[(benzyloxy)carbonyl](methyl)amino]-ethane-1-sulfonic acid, sodium salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][S:5]([OH:8])(=[O:7])=[O:6].[Na:9].[OH-].[Na+].Cl[C:13]([O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:14]>>[CH2:16]([O:15][C:13]([N:2]([CH3:1])[CH2:3][CH2:4][S:5]([OH:8])(=[O:7])=[O:6])=[O:14])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[Na:9] |f:2.3,^1:8,40|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCCS(=O)(=O)O
Name
Quantity
16.1 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
16 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N(CCS(=O)(=O)O)C
Name
Type
product
Smiles
[Na]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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